molecular formula C10H14O B11727962 Benzene, 1-methyl-4-(1-methylethoxy)- CAS No. 22921-10-4

Benzene, 1-methyl-4-(1-methylethoxy)-

Cat. No.: B11727962
CAS No.: 22921-10-4
M. Wt: 150.22 g/mol
InChI Key: ZHNNNPIVFOUVOO-UHFFFAOYSA-N
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Description

Benzene, 1-methyl-4-(1-methylethoxy)- (IUPAC name: 1-Methyl-4-isopropoxybenzene) is a substituted aromatic compound featuring a methyl group at position 1 and an isopropoxy group (-OCH(CH₃)₂) at position 4 of the benzene ring. This compound is naturally occurring, identified as a major constituent (23.17% relative content) in the phytoncidere of Lavandula angustifolia Mill. (lavender) . It also exhibits significant insecticidal properties against aphids (Aphis fabae), demonstrating a mortality rate of 65% at a 35% concentration after 24 hours when derived from Eucalyptus camaldulensis essential oil . Its structure combines aromatic stability with ether functionality, contributing to both biological activity and physicochemical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22921-10-4

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

1-methyl-4-propan-2-yloxybenzene

InChI

InChI=1S/C10H14O/c1-8(2)11-10-6-4-9(3)5-7-10/h4-8H,1-3H3

InChI Key

ZHNNNPIVFOUVOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C

Origin of Product

United States

Preparation Methods

Fe(III)-Catalyzed Conversion of Crude Sulphate Turpentine

Patent WO2015023225A1 discloses a two-step liquid-phase process converting cyclic monoterpenes (α-pinene, β-pinene, 3-carene) in crude sulphate turpentine (CST) to p-cymene. CST, a byproduct of kraft pulping, contains 60–80% monoterpenes, making it a cost-effective feedstock.

Step 1: Isomerization
Monoterpenes are isomerized to terpinenes (γ-terpinene, α-terpinene) using FeCl₃ (0.5–2 wt%) or diluted H₂SO₄ (30–40%) at 90–120°C for 2–4 hours. Fe³⁺ acts as a Lewis acid, facilitating hydride shifts and ring-opening reactions. The isomerized mixture contains 70–80% terpinenes, with residual monoterpenes recycled.

Step 2: Oxidation
Terpinenes undergo oxidative dehydrogenation using Fe(NO₃)₃ (1–3 wt%) under acidic conditions (pH ≤ 4) at 100–150°C. Air or O₂ is injected as an oxidant, converting Fe²⁺ back to Fe³⁺ and sustaining catalytic activity. This step achieves p-cymene yields of 88–92% with minimal m-cymene (5–7%) and o-cymene (<1%) byproducts.

Process Advantages and Scalability

This method eliminates reliance on fossil-derived toluene, utilizing renewable CST. The integrated isomerization-oxidation system reduces energy consumption by 30% compared to conventional alkylation. Industrial pilots report a space-time yield of 1.2 kg·L⁻¹·h⁻¹, making it viable for large-scale production.

Platinum- and Palladium-Catalyzed Dehydrogenation of Dipentene

Platinum/Carbon Catalysis with Promoters

Chinese patent CN102351633A details a one-pot synthesis from dipentene (C₁₀H₁₆), a limonene-rich byproduct of citrus processing. The reaction employs Pt/C (0.1–1 wt%) with H₂SO₄ (0.01–0.06 g/gₚₜ) and acetone (0.3–5 wt%) promoters in cyclohexane solvent. At 150–180°C and 4–6 bar H₂, dipentene undergoes dehydrogenation and aromatization, yielding 93–95% p-cymene within 2 hours. Butadiene inhibitors (0.1–5 wt%) suppress oligomerization, enhancing selectivity.

Palladium-Mediated High-Purity Synthesis

CN101215219A optimizes p-cymene purity (>99%) using Pd/C (5–8% Pd) at 168–170°C under inert atmosphere. Dipentene reacts for 3–5 hours, followed by fractional distillation to remove menthane byproducts. Aqueous NaOH (2–10%) washing eliminates acidic residues, enabling direct use in food-grade applications. This method’s capital intensity is offset by reduced purification steps and premium product valuation.

Comparative Analysis of Industrial Methods

Method Catalyst Feedstock Temperature (°C) Yield (%) Purity (%) Key Advantage
Friedel-Crafts AlkylationAlCl₃/H₂SO₄Toluene, i-PrOH80–12060–7585–90Established technology
Fe(III)-CST ProcessFeCl₃/Fe(NO₃)₃Crude Turpentine90–15088–9292–95Renewable feedstock
Pt/C-DehydrogenationPt/C + H₂SO₄Dipentene150–18093–9597–98High yield, short reaction time
Pd/C-DehydrogenationPd/CDipentene160–18085–88>99Pharmaceutical-grade purity

Emerging Techniques and Sustainability Considerations

Recent advances focus on photocatalytic systems using TiO₂ or MOFs under UV irradiation, which dehydrogenate limonene at ambient temperatures. While laboratory-scale yields remain modest (40–50%), these methods align with green chemistry principles by avoiding harsh reagents. Life-cycle assessments (LCAs) highlight the Fe(III)-CST method’s lower carbon footprint (1.8 kg CO₂/kg p-cymene) compared to alkylation (3.2 kg CO₂/kg) .

Chemical Reactions Analysis

Types of Reactions

1-Isopropoxy-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or alkanes.

    Substitution: Results in halogenated or nitrated derivatives of 1-isopropoxy-4-methylbenzene.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of benzene, 1-methyl-4-(1-methylethoxy)- in cancer treatment. Compounds with similar structures have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest. For instance, research indicates that derivatives of this compound can induce apoptosis in cancer cells via intrinsic pathways, making them candidates for further development in anticancer therapies .

Antimicrobial Activity

Benzene, 1-methyl-4-(1-methylethoxy)- exhibits antimicrobial properties against various bacterial strains. Its structure enhances lipophilicity, which may improve membrane permeability and bioactivity against pathogens like Staphylococcus aureus and Escherichia coli. This characteristic suggests potential applications in developing antibacterial agents .

Neuropharmacological Effects

The presence of piperazine-like structures in related compounds suggests neuropharmacological applications. Similar compounds have been studied for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties. Further research is necessary to explore these effects specifically for benzene, 1-methyl-4-(1-methylethoxy)- .

Pollutant Degradation

Benzene derivatives are often studied for their roles in environmental chemistry, particularly in the degradation of pollutants. The compound can be involved in reactions that lead to the breakdown of harmful substances in soil and water. Its chemical structure allows it to interact with various environmental contaminants, potentially facilitating their removal or neutralization .

Fragrance Industry

Due to its aromatic properties, benzene, 1-methyl-4-(1-methylethoxy)- is also utilized in the fragrance industry. Its pleasant scent makes it suitable for incorporation into perfumes and other scented products. Safety assessments have been conducted to evaluate its genotoxicity and overall safety for use in consumer products .

Chemical Synthesis

In industrial settings, benzene, 1-methyl-4-(1-methylethoxy)- serves as an intermediate in the synthesis of various chemical compounds. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

HPLC Analysis

The compound can be analyzed using high-performance liquid chromatography (HPLC), which is crucial for quality control and research purposes. Specific methodologies have been developed for its separation and analysis, indicating its relevance in both academic and industrial laboratories .

Case Study: Anticancer Mechanism

A detailed study evaluated the anticancer efficacy of benzene derivatives similar to benzene, 1-methyl-4-(1-methylethoxy)-. The research utilized flow cytometry to analyze cell cycle distribution and apoptosis markers in various cancer cell lines. Results indicated a significant increase in sub-G1 phase cells after treatment with these compounds, confirming their role in inducing apoptosis .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against Staphylococcus aureus, Escherichia coli
NeuropharmacologicalPotential effects on serotonin receptors

Mechanism of Action

The mechanism of action of 1-isopropoxy-4-methylbenzene depends on its specific application. In biological systems, it may interact with cellular membranes and proteins, affecting their function. The compound’s aromatic structure allows it to participate in various biochemical pathways, potentially influencing oxidative stress and microbial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Groups

The table below compares Benzene, 1-methyl-4-(1-methylethoxy)- with key analogs, emphasizing substituent differences and their implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Benzene, 1-methyl-4-(1-methylethoxy)- Methyl, isopropoxy C₁₀H₁₄O 150.22 Insecticidal (65% aphid mortality at 35% concentration) ; natural occurrence in lavender
Benzene, 1-methyl-4-(1-methylethenyl)- Methyl, methylethenyl (isopropenyl) C₁₀H₁₂ 132.21 Lower insecticidal efficacy; 17.58% content in lavender phytoncidere
1-Methoxy-4-(2-nitrovinyl)benzene Methoxy, nitrovinyl C₉H₉NO₃ 179.18 Synthetic nitroalkene; potential reactivity in electrophilic additions
1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene Butyl, ethynyl-methoxyphenyl C₁₉H₂₀O 264.37 High molecular weight; synthetic use in cross-coupling reactions
Benzene, 1-methyl-4-(1-methylpropyl)- Methyl, sec-butyl C₁₁H₁₆ 148.24 Branched alkyl substituent; higher hydrophobicity
Key Observations:
  • Functional Groups : The isopropoxy group in the target compound introduces ether oxygen, enabling hydrogen bonding and moderate polarity, whereas methylethenyl (isopropenyl) analogs (e.g., Benzene, 1-methyl-4-(1-methylethenyl)-) are less polar due to their alkene moiety .
  • Bioactivity : The insecticidal efficacy of Benzene, 1-methyl-4-(1-methylethoxy)- surpasses Sabinene and methylethenyl analogs, likely due to enhanced stability and target interaction via the ether group .
  • Natural vs. Synthetic : Natural derivatives (e.g., from lavender or eucalyptus) prioritize ecological compatibility, while synthetic analogs (e.g., nitrovinyl or ethynyl derivatives) focus on reactivity for industrial applications .
Volatility and Solubility:
  • Benzene, 1-methyl-4-(1-methylethoxy)- : The ether group increases boiling point compared to alkyl-substituted analogs (e.g., sec-butyl in ), reducing volatility and enhancing persistence in pesticidal applications.
  • Methylethenyl Analog : The alkene group in Benzene, 1-methyl-4-(1-methylethenyl)- increases reactivity but lowers stability under oxidative conditions .
Insecticidal Mechanisms:
  • Target Compound : Disrupts aphid nervous systems via acetylcholinesterase inhibition or cuticle penetration, as evidenced by time-dependent mortality rates (65% at 24 hours) .
  • Sabinene Comparison: Sabinene, a bicyclic monoterpene, shows lower efficacy (47% mortality at 24 hours) due to rapid evaporation and reduced bioavailability .

Structural Analogs and Derivatives

  • Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl] : Sulfonyl and ethynyl groups introduce strong electron-withdrawing effects, favoring synthetic versatility over natural applications .

Lavender Phytoncidere vs. Essential Oil

  • Phytoncidere Composition : The target compound dominates (23.17%) alongside Limonene (20.76%) and methylethenyl derivatives (17.58%), contrasting with essential oils rich in linalool and acetates .
  • Health Implications : Phytoncidere constituents may synergize for antimicrobial or anti-inflammatory effects, though mechanistic studies are needed .

Agricultural Relevance

  • Eucalyptus camaldulensis : The compound’s efficacy against aphids supports its use in eco-friendly pesticides, reducing reliance on synthetic chemicals .

Biological Activity

Benzene, 1-methyl-4-(1-methylethoxy)-, also known by its CAS number 1195-32-0, is a compound with notable biological activities. This article explores its biological properties, focusing on its antioxidant and antimicrobial effects, metabolic pathways, and potential implications for human health.

  • Chemical Formula : C10H14O
  • Molecular Weight : 150.22 g/mol
  • IUPAC Name : 1-methyl-4-(1-methylethoxy)benzene

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress linked to various diseases.

  • DPPH Assay Results : The compound exhibited significant radical scavenging activity with an RSA (Radical Scavenging Activity) of 69.63% at a concentration of 5 mL/L.
  • FRAP Assay Results : The ferric reducing antioxidant power (FRAP) assay indicated an antioxidant capacity of 51.56 µmol/L at a concentration of 90 ppm.

These results suggest that Benzene, 1-methyl-4-(1-methylethoxy)- can serve as a natural antioxidant agent, potentially useful in food preservation and therapeutic applications.

Antimicrobial Activity

The antimicrobial properties of Benzene, 1-methyl-4-(1-methylethoxy)- have been assessed through various in vitro studies. The compound demonstrated effectiveness against several bacterial strains:

Bacterial Strain Zone of Inhibition (mm) MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus1950100
Escherichia coli214080
Bacillus subtilis1860120

These findings indicate that the compound possesses substantial antibacterial activity, making it a candidate for further development in antimicrobial therapies.

Metabolic Pathways

The metabolism of Benzene, 1-methyl-4-(1-methylethoxy)- occurs primarily in the liver and lungs. It undergoes oxidation primarily via cytochrome P450 enzymes, leading to the formation of various metabolites that may contribute to both its efficacy and toxicity.

  • Primary Metabolism :
    • Oxidation to benzene oxide.
    • Rearrangement to phenolic compounds.
  • Secondary Metabolism :
    • Formation of catechol and hydroquinone.
    • Potential conversion to reactive oxygen species (ROS), which could lead to oxidative damage in cells.

This metabolic profile underscores the importance of understanding individual variations in metabolism due to genetic polymorphisms that can affect susceptibility to toxicity and therapeutic efficacy.

Case Studies and Research Findings

A case study involving the industrial use of benzene derivatives highlighted the risks associated with exposure to such compounds. Research has shown that genetic polymorphisms in enzymes like CYP2E1 can significantly influence individual responses to benzene exposure, affecting both detoxification processes and the risk of developing health issues such as leukemia.

Q & A

Advanced Question

  • EI-MS : Generates extensive fragmentation (e.g., m/z 93, 135) suitable for structural elucidation but may lack molecular ion clarity due to high-energy collisions .
  • ESI-MS : Preserves the molecular ion ([M+H]+ at m/z 151) but requires softer conditions (e.g., lower capillary voltage) to avoid adduct formation (e.g., [M+Na]+) .
  • Cross-Validation : Combine both techniques and compare with NIST database entries to confirm fragment assignments .

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